molecular formula C16H24N2O B5783567 1-benzyl-4-(3-methylbutanoyl)piperazine

1-benzyl-4-(3-methylbutanoyl)piperazine

Cat. No. B5783567
M. Wt: 260.37 g/mol
InChI Key: FIHSWTGIOLHZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(3-methylbutanoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications.

Mechanism of Action

1-benzyl-4-(3-methylbutanoyl)piperazine acts as a dopamine and serotonin releasing agent, meaning that it increases the levels of these neurotransmitters in the brain. 1-benzyl-4-(3-methylbutanoyl)piperazine also acts as a non-selective monoamine reuptake inhibitor, preventing the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also increases wakefulness, alertness, and energy levels. 1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to have anxiolytic and antidepressant effects, as well as cognitive enhancing effects.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(3-methylbutanoyl)piperazine has advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of dopamine and serotonin release on brain function. However, one limitation is that 1-benzyl-4-(3-methylbutanoyl)piperazine has been shown to have neurotoxic effects, which can make it difficult to use in long-term studies.

Future Directions

There are several potential future directions for 1-benzyl-4-(3-methylbutanoyl)piperazine research. One direction is to study its potential use as a treatment for Parkinson's disease. Another direction is to study its potential use as a cognitive enhancer. Additionally, further research is needed to fully understand the neurotoxic effects of 1-benzyl-4-(3-methylbutanoyl)piperazine and how they can be mitigated.

Synthesis Methods

1-benzyl-4-(3-methylbutanoyl)piperazine can be synthesized through a multi-step process involving the reaction between piperazine and benzyl chloride, followed by the reaction between the resulting benzylpiperazine and 3-methylbutanoyl chloride. The final product is then purified through recrystallization.

Scientific Research Applications

1-benzyl-4-(3-methylbutanoyl)piperazine has been studied for its potential therapeutic applications, such as its use as an antidepressant, anxiolytic, and cognitive enhancer. 1-benzyl-4-(3-methylbutanoyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-14(2)12-16(19)18-10-8-17(9-11-18)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHSWTGIOLHZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5934310

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